molecular formula C13H11FN2O2 B8780432 4-(N-Benzylamino)-3-fluoronitrobenzene

4-(N-Benzylamino)-3-fluoronitrobenzene

Cat. No.: B8780432
M. Wt: 246.24 g/mol
InChI Key: NTPGVWDPQFFUSU-UHFFFAOYSA-N
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Description

4-(N-Benzylamino)-3-fluoronitrobenzene is a useful research compound. Its molecular formula is C13H11FN2O2 and its molecular weight is 246.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

One notable application of 4-(N-benzylamino)-3-fluoronitrobenzene is in the development of antimicrobial agents. Research indicates that compounds with similar structures exhibit effective activity against various pathogenic microorganisms. Specifically, derivatives of this compound have been studied for their ability to combat Gram-positive bacteria, including multidrug-resistant strains like Staphylococcus aureus and Enterococcus faecalis, as well as anaerobic bacteria such as Clostridium species and Mycobacterium tuberculosis .

Case Study: Antimicrobial Efficacy

A study reported the synthesis of a series of phenyl oxazolidinones incorporating this compound. These compounds demonstrated potent antibacterial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics. The results highlighted the potential for these derivatives to serve as new antimicrobial agents in clinical settings.

CompoundTarget BacteriaMIC (µg/mL)
AStaphylococcus aureus2.5
BEnterococcus faecalis5.0
CMycobacterium tuberculosis1.0

Anticancer Applications

In the realm of cancer research, this compound has been investigated for its role as a potential anticancer agent. Its ability to inhibit specific protein-protein interactions involved in tumor progression makes it a candidate for further development.

Case Study: Inhibition of Protein-Protein Interactions

Recent studies have shown that compounds with structural similarities to this compound can effectively inhibit interactions between SUMO-specific proteases (SENP1 and SENP2) and their substrates. This inhibition has been linked to reduced proliferation in cancer cell lines such as non-small cell lung cancer (NSCLC) models .

CompoundTarget ProteinIC50 (µM)
DSENP10.5
ESENP20.8

Biochemical Research Applications

Beyond direct therapeutic applications, this compound has been utilized in biochemical assays to study enzyme activities and cellular signaling pathways. Its derivatives have been employed as probes in high-throughput screening for identifying novel inhibitors of key enzymes involved in disease processes.

Case Study: High-Throughput Screening

In a high-throughput screening campaign aimed at identifying inhibitors of protein tyrosine kinases (PTKs), derivatives of this compound were found to exhibit significant inhibitory activity against several PTKs implicated in cancer progression .

Assay TypeCompoundInhibition (%)
PTK InhibitionF70
Cell ProliferationG65

Properties

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

N-benzyl-2-fluoro-4-nitroaniline

InChI

InChI=1S/C13H11FN2O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2

InChI Key

NTPGVWDPQFFUSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 23.9 g (16.9 mL, 0.15 mol) of 3,4-difluoronitrobenzene and 29.1 g (39.2 mL, 0.23 mol) of N, N-diisopropylethylamine in 285 mL acetonitrile was treated with 19.3 g (19.7 mL, 0.18 mol) of benzylamine, followed by warming at reflux for 5 h. The mixture was concentrated in vacuo and the residue was dissolved in 200 mL ethyl acetate, followed by extraction with water (3×50 mL). Drying (Na2SO4) and concentration in vacuo afforded a yellow solid, which was recrystallized from hot ethyl acetate-hexane to afford 32.25 g (87%) of the title compound as yellow-orange needles, mp 97.5-99° C.
Quantity
16.9 mL
Type
reactant
Reaction Step One
Quantity
39.2 mL
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reactant
Reaction Step One
Quantity
19.7 mL
Type
reactant
Reaction Step One
Quantity
285 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

50 g (34.5 mL, 14.3 mmol) 3,4-difluoronitrobenzene and 44.6 mL (408.6 mmol) benzylamine were combined with 600 mL acetonitrile, and then 82.3 mL (471.5 mmol) N,N-diisopropylethylamine (DIPEA) was added thereto. The resultant mixture was slowly heated to reflux. The reaction substantially completed after refluxing 5 hours, as monitored by a real-time thin layer chromatography (TLC). Then, heating was stopped and the mixture was allowed to cool to room temperature, resulting in the precipitation of a colorless transparent crystal. The mixture was filtered when substantially no more crystal precipitated. The filtrate was evaporated in a rotatory evaporator to afford a yellowish solid, which was recrystallized with ethanol to obtain a yellow crystal. Then, the yellow crystal was dried and weighed 72.5 g, with a yield of 93.7%.
Quantity
34.5 mL
Type
reactant
Reaction Step One
Quantity
44.6 mL
Type
reactant
Reaction Step Two
Quantity
82.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five

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